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molecular formula C14H11NO3 B8597732 2-Phenyl-2H,4H-[1,3]dioxino[5,4-b]pyridine-6-carbaldehyde CAS No. 56914-39-7

2-Phenyl-2H,4H-[1,3]dioxino[5,4-b]pyridine-6-carbaldehyde

Cat. No. B8597732
M. Wt: 241.24 g/mol
InChI Key: CVPWQSFQRZAMPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04031108

Procedure details

To a suspension of 38.8 g. (0.4 mole) of activated manganese dioxide in 400 ml. of benzene is added 48.6 g. (0.2 mole) of 6-hydroxymethyl-2-phenyl-4H-pyrido[3,2-d]-1,3-dioxin in 250 ml. of the same solvent, and the mixture stirred at the reflux temperature overnight. The mixture is filtered while hot (50° C.) and the filtrate concentrated under vacuum to an oily foam, 49.7 g. The intermediate product is purified by chromatographing on a silica gel column (1 kg. 60-200 mesh silica gel; 8 cm × 75 cm column), the product being eluted with ethyl acetate. The eluates are combined and evaporated to dryness, 11.75 g., m.p. 110°-114° C.
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
0.4 mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH:4]=[CH:5][C:6]2[O:7][CH:8]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)[O:9][CH2:10][C:11]=2[N:12]=1>[O-2].[O-2].[Mn+4].C1C=CC=CC=1>[CH:2]([C:3]1[CH:4]=[CH:5][C:6]2[O:7][CH:8]([C:13]3[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=3)[O:9][CH2:10][C:11]=2[N:12]=1)=[O:1] |f:1.2.3|

Inputs

Step One
Name
Quantity
0.2 mol
Type
reactant
Smiles
OCC=1C=CC=2OC(OCC2N1)C1=CC=CC=C1
Step Two
Name
Quantity
0.4 mol
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
of the same solvent, and the mixture stirred at the reflux temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a suspension of 38.8 g
FILTRATION
Type
FILTRATION
Details
The mixture is filtered while hot (50° C.)
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under vacuum to an oily foam, 49.7 g
CUSTOM
Type
CUSTOM
Details
The intermediate product is purified by chromatographing on a silica gel column (1 kg. 60-200 mesh silica gel; 8 cm × 75 cm column)
WASH
Type
WASH
Details
the product being eluted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness, 11.75 g

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(=O)C=1C=CC=2OC(OCC2N1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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